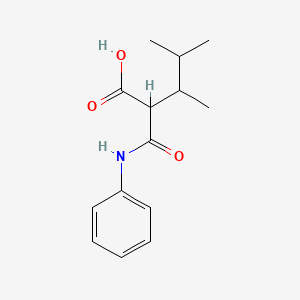
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid is an organic compound with the molecular formula C14H19NO3 It is a derivative of pentanoic acid, featuring a phenylcarbamoyl group and two methyl groups attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid typically involves the reaction of 3,4-dimethylpentanoic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of 3,4-dimethyl-2-oxopentanoic acid.
Reduction: Formation of 3,4-dimethyl-2-(phenylamino)pentanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid exerts its effects involves interactions with specific molecular targets. The phenylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylpentanoic acid: Lacks the phenylcarbamoyl group, making it less versatile in terms of chemical reactivity.
2-(Phenylcarbamoyl)pentanoic acid: Similar structure but without the additional methyl groups, which can affect its physical and chemical properties.
Uniqueness
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid is unique due to the presence of both the phenylcarbamoyl group and the two methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
7465-34-1 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
3,4-dimethyl-2-(phenylcarbamoyl)pentanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-9(2)10(3)12(14(17)18)13(16)15-11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,15,16)(H,17,18) |
Clé InChI |
FJAKCKMHQAWIMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C(C(=O)NC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


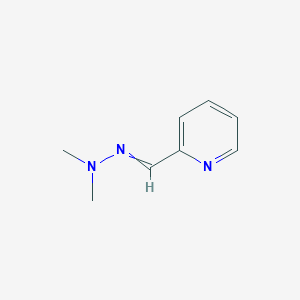
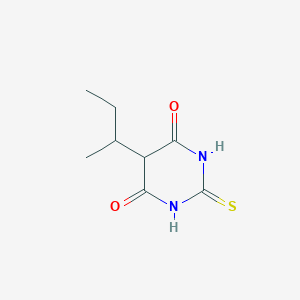
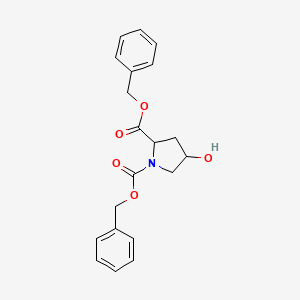
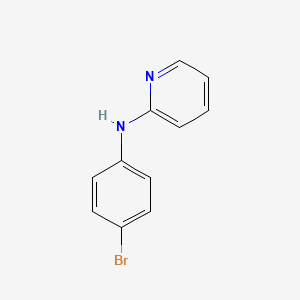
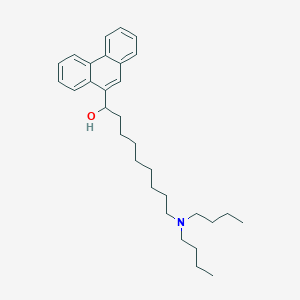
![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)
![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
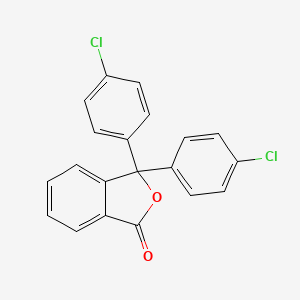
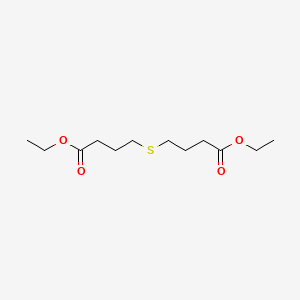
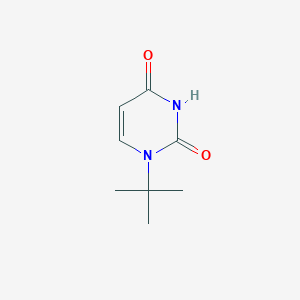
![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)
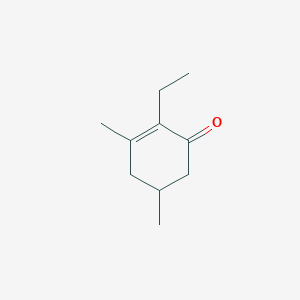
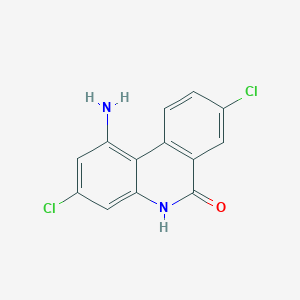
![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
